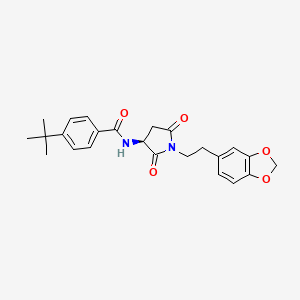
Tnf-|A-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tnf-|A-IN-11 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role as an inhibitor of tumor necrosis factor alpha (TNF-α), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases and cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-11 typically involves a multi-step organic synthesis process. The initial steps often include the preparation of intermediate compounds through reactions such as nucleophilic substitution and condensation. These intermediates are then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tnf-|A-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent systems and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Tnf-|A-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating immune responses and its potential as a therapeutic agent in autoimmune diseases.
Medicine: Explored for its potential to inhibit TNF-α and treat conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Wirkmechanismus
Tnf-|A-IN-11 exerts its effects by inhibiting the activity of TNF-α. This inhibition occurs through the binding of this compound to the TNF-α molecule, preventing it from interacting with its receptors on the surface of target cells. This blockade disrupts the downstream signaling pathways that lead to inflammation and cell proliferation. The primary molecular targets include the TNF-α receptors and associated signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Infliximab: A monoclonal antibody that also targets TNF-α.
Adalimumab: Another monoclonal antibody with similar inhibitory effects on TNF-α.
Etanercept: A fusion protein that acts as a decoy receptor for TNF-α.
Uniqueness
Tnf-|A-IN-11 is unique in its chemical structure and specific binding affinity for TNF-α. Unlike monoclonal antibodies, which are large proteins, this compound is a small molecule inhibitor, which may offer advantages in terms of oral bioavailability and ease of synthesis. Additionally, its unique binding mechanism may provide distinct therapeutic benefits and reduced side effects compared to other TNF-α inhibitors .
Eigenschaften
Molekularformel |
C24H26N2O5 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-[(3S)-1-[2-(1,3-benzodioxol-5-yl)ethyl]-2,5-dioxopyrrolidin-3-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C24H26N2O5/c1-24(2,3)17-7-5-16(6-8-17)22(28)25-18-13-21(27)26(23(18)29)11-10-15-4-9-19-20(12-15)31-14-30-19/h4-9,12,18H,10-11,13-14H2,1-3H3,(H,25,28)/t18-/m0/s1 |
InChI-Schlüssel |
BKTIPXAFPMVBOY-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N[C@H]2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















